(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a sulfanyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorothiophenol and 1,1,1-trifluoroacetone.
Formation of Intermediate: The reaction between 4-chlorothiophenol and 1,1,1-trifluoroacetone under basic conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified alcohols or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structure makes it a potential candidate for the development of new materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Production: Its properties may be exploited in the production of specialized materials for industrial applications.
Mechanism of Action
The mechanism of action of (2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- (2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- (2R)-3-[(4-methylphenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- (2R)-3-[(4-nitrophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl, nitro).
- Chemical Properties: These differences can influence the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: The presence of different substituents can affect the compound’s interaction with biological targets, leading to variations in biological activity and potential applications.
Properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3OS/c10-6-1-3-7(4-2-6)15-5-8(14)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLRIXMROMGIP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC[C@@H](C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.